molecular formula C21H11F5N2O2 B3020622 7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one CAS No. 161716-21-8

7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one

Cat. No. B3020622
CAS RN: 161716-21-8
M. Wt: 418.323
InChI Key: TXHUIJZMDINBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one" is a fluorinated phthalazinone derivative. Phthalazinone derivatives are known for their biological activities, which include antimicrobial properties. The presence of fluorine atoms in pharmaceuticals often enhances their bioavailability and metabolic stability, making them of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of related fluorinated phthalazinone derivatives involves cyclization reactions and the use of fluorine-containing precursors. For instance, the synthesis of 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones includes cyclization of hydrazinyl-naphthyridine with aroylbenzoic acids in the presence of sulfuric acid under solid-state conditions . Although the specific synthesis of "7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one" is not detailed in the provided papers, similar synthetic strategies could be employed, involving key fluorination steps and cyclization reactions.

Molecular Structure Analysis

The molecular structure of fluorinated phthalazinone derivatives is characterized by the presence of a phthalazinone core with various substituents that include fluorine atoms or fluorine-containing groups. These substituents can significantly influence the electronic distribution and overall molecular conformation, which are critical factors in the interaction with biological targets .

Chemical Reactions Analysis

Fluorinated phthalazinone derivatives can undergo various chemical reactions, including interactions with alkylating or oxidizing agents, leading to a range of products such as sulfides, sulfonic acids, and triazinones . The reactivity of these compounds is influenced by the presence of fluorine, which can affect the electron density and reactivity of adjacent functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phthalazinone derivatives are influenced by the presence of fluorine atoms. Fluorine substitution often increases the lipophilicity and stability of these compounds, which can improve their antimicrobial efficacy. The compounds exhibit a range of activities against various bacteria and fungi, with some showing significant activity compared to controls . The structure-activity relationship studies suggest that the position and number of fluorine atoms are crucial for the antimicrobial activity .

properties

IUPAC Name

7-fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F5N2O2/c22-13-3-1-12(2-4-13)19-17-10-5-14(23)11-18(17)20(29)28(27-19)15-6-8-16(9-7-15)30-21(24,25)26/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHUIJZMDINBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C3=C2C=CC(=C3)F)C4=CC=C(C=C4)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.